2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
Description
This compound features a benzodioxole ring fused to a carboxamide group, linked via a phenyl moiety to a tetrazole ring substituted with an N,N-dimethyl carboxamide. The N,N-dimethyl group may influence pharmacokinetics by modulating metabolic pathways such as demethylation .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-23(2)18(26)16-20-22-24(21-16)13-6-4-12(5-7-13)19-17(25)11-3-8-14-15(9-11)28-10-27-14/h3-9H,10H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPDASHIUCATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
These properties would impact the bioavailability of the compound.
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant due to its known pharmacological properties, while the tetrazole ring is associated with various biological activities.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, benzodioxole derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives with bulky hydrophobic groups showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL .
Antiparasitic Activity
The compound's structural analogs have also been tested for antiparasitic effects. For example, certain benzodioxole derivatives exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that specific derivatives could inhibit growth by over 50% at concentrations as low as 25 μg/mL .
Anticancer Potential
The anticancer properties of compounds containing the tetrazole ring are being actively investigated. A recent study highlighted that tetrazole derivatives could induce apoptosis in various cancer cell lines, suggesting that the compound may have similar potential . The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Immunomodulatory Effects
Preliminary findings suggest that this compound may influence immune responses. In a study involving mouse splenocytes, certain derivatives were able to enhance immune cell viability in the presence of programmed death-ligand 1 (PD-L1), indicating potential applications in cancer immunotherapy .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 12.5–25 μg/mL against MRSA | |
| Antiparasitic | >50% inhibition at 25 μg/mL | |
| Anticancer | Induces apoptosis | |
| Immunomodulatory | Enhances immune cell viability |
Table 2: Comparison with Similar Compounds
| Compound | Activity | Reference |
|---|---|---|
| Benzodioxole derivative A | Strong antibacterial | |
| Tetrazole derivative B | Apoptosis induction | |
| N-benzenesulfonylbenzotriazole | Anti-trypanosomal |
Case Study 1: Antibacterial Activity Assessment
In a controlled laboratory setting, various derivatives of benzodioxole were tested for their antibacterial efficacy against clinical strains of Staphylococcus aureus. The results indicated that compounds with larger substituents exhibited enhanced activity compared to smaller analogs, reinforcing the importance of molecular structure in determining biological outcomes.
Case Study 2: Antiparasitic Efficacy on Trypanosoma cruzi
A series of experiments evaluated the antiparasitic effects of benzodioxole derivatives on Trypanosoma cruzi. The study found that certain compounds significantly reduced parasite viability in vitro, suggesting their potential as therapeutic agents for Chagas disease.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown effective antibacterial activity against Staphylococcus aureus, with MIC values ranging from 12.5 to 25 μg/mL .
Antiparasitic Activity
The compound's structural analogs have been tested for their efficacy against parasites:
- Trypanosoma cruzi : Certain derivatives demonstrated over 50% inhibition of growth at concentrations as low as 25 μg/mL in vitro studies . This suggests potential therapeutic applications for treating Chagas disease.
Anticancer Potential
The anticancer properties of tetrazole-containing compounds are under investigation:
- Apoptosis Induction : Recent studies indicate that these compounds can induce apoptosis in various cancer cell lines, possibly through modulation of signaling pathways related to cell proliferation and survival .
Immunomodulatory Effects
Preliminary findings suggest that the compound may enhance immune responses:
- In studies involving mouse splenocytes, certain derivatives increased immune cell viability in the presence of programmed death-ligand 1 (PD-L1), indicating potential applications in cancer immunotherapy .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 12.5–25 μg/mL against MRSA | |
| Antiparasitic | >50% inhibition at 25 μg/mL | |
| Anticancer | Induces apoptosis | |
| Immunomodulatory | Enhances immune cell viability |
Case Study 1: Antibacterial Activity Assessment
In controlled laboratory settings, various benzodioxole derivatives were tested for antibacterial efficacy against clinical strains of Staphylococcus aureus. Results indicated that compounds with larger substituents exhibited enhanced activity compared to smaller analogs. This reinforces the importance of molecular structure in determining biological outcomes.
Case Study 2: Antiparasitic Efficacy on Trypanosoma cruzi
A series of experiments evaluated the antiparasitic effects of benzodioxole derivatives on Trypanosoma cruzi. The study found that certain compounds significantly reduced parasite viability in vitro, suggesting their potential as therapeutic agents for Chagas disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide (35)
- Structure : Replaces tetrazole with a thiazole ring; includes cyclopropane and trifluoromethoxy groups.
- Activity : Thiazole derivatives often exhibit antimicrobial or anticancer properties, but specific data for this compound are unavailable .
- Metabolic Stability : Trifluoromethoxy groups may enhance resistance to oxidative metabolism compared to the target compound’s N,N-dimethyl group .
Benzimidazole Carboxamides (e.g., –6)
- Structure : Benzimidazole core instead of tetrazole; methoxy substituents on phenyl rings.
- Synthesis : One-pot reductive cyclization using sodium dithionite (high yields, ~80–90%) .
Physicochemical Properties
| Property | Target Compound | Benzo[d]thiazole Analogues | Benzimidazoles |
|---|---|---|---|
| LogP (Predicted) | Moderate (benzodioxole) | High (arylthiazole) | Moderate (methoxy) |
| Hydrogen-Bond Acceptors | 7 (tetrazole + carboxamide) | 5 (thiazole + carboxamide) | 6 (benzimidazole) |
| Solubility | Higher (tetrazole) | Lower (thiazole) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
